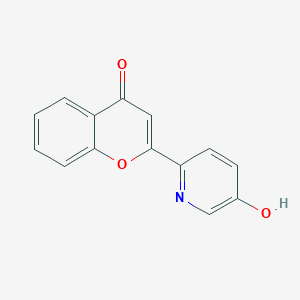![molecular formula C44H48P2S B8271041 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate CAS No. 868851-50-7](/img/structure/B8271041.png)
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aromatic rings, a bicyclic system, and a phosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate typically involves multiple steps:
Formation of the bicyclic system: This step involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the phosphanyl group: The phosphanyl group is introduced through a substitution reaction, often using a phosphine reagent.
Attachment of the aromatic rings: The aromatic rings are attached via Friedel-Crafts alkylation or acylation reactions.
Final assembly: The final step involves coupling the various fragments together under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The aromatic rings can undergo hydrogenation under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydrogenated aromatic rings.
Substitution: Substituted phosphane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is used as a ligand in transition metal catalysis. Its unique structure allows for the stabilization of metal centers, enhancing catalytic activity and selectivity in various reactions, including cross-coupling and hydrogenation.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical research.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, making it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
In industry, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate involves its interaction with molecular targets such as metal centers in catalytic systems or biological macromolecules in medicinal applications. The phosphanyl group plays a crucial role in these interactions, facilitating the formation of stable complexes and enhancing reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis, but lacks the bicyclic structure and additional aromatic rings.
Bis(diphenylphosphino)ferrocene: Another ligand with a different structural framework, offering different electronic properties.
1,2-Bis(diphenylphosphino)ethane: A simpler ligand with fewer aromatic rings and no bicyclic system.
Uniqueness
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is unique due to its complex structure, which combines multiple aromatic rings, a bicyclic system, and a phosphanyl group. This unique combination enhances its ability to stabilize metal centers and interact with biological macromolecules, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
868851-50-7 |
|---|---|
Formule moléculaire |
C44H48P2S |
Poids moléculaire |
670.9 g/mol |
Nom IUPAC |
bis(3,5-dimethylphenyl)-[4-[(1R,4S)-3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-2,5-dimethylthiophen-3-yl]phosphane |
InChI |
InChI=1S/C44H48P2S/c1-28-22-29(2)25-36(24-28)46(37-26-30(3)23-31(4)27-37)41-33(6)47-32(5)39(41)40-42(38-20-21-44(40,9)43(38,7)8)45(34-16-12-10-13-17-34)35-18-14-11-15-19-35/h10-19,22-27,38H,20-21H2,1-9H3/t38-,44+/m1/s1 |
Clé InChI |
BTWWTSUDALLJMO-YWZTWLIPSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(SC(=C3C4=C([C@H]5CC[C@@]4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(SC(=C3C4=C(C5CCC4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({[(Benzylsulfonyl)amino]acetyl}amino)acetic acid](/img/structure/B8270976.png)

![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)






![2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)
![2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)

